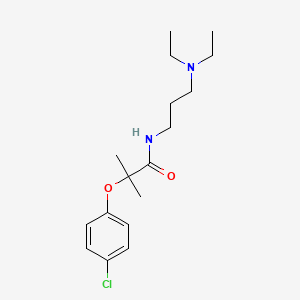
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a propionamide group, a chlorophenoxy moiety, and a diethylamino propyl chain, making it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- typically involves the reaction of 2-(p-chlorophenoxy)propionic acid with diethylamine and subsequent amidation. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets, such as chloride channels in skeletal muscle . The compound modulates the activity of these channels, leading to changes in muscle excitability and function. The exact pathways and molecular interactions are still under investigation, but it is known to affect ion transport and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenoxy)propionic acid: Shares the chlorophenoxy moiety but lacks the diethylamino propyl chain.
p-Chlorophenoxyacetic acid: Similar structure but with an acetic acid group instead of the propionamide group.
2-(p-Chlorophenoxy)butyric acid: Contains a butyric acid group, differing in the length of the carbon chain.
Uniqueness
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate chloride channels sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
61887-08-9 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(diethylamino)propyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H27ClN2O2/c1-5-20(6-2)13-7-12-19-16(21)17(3,4)22-15-10-8-14(18)9-11-15/h8-11H,5-7,12-13H2,1-4H3,(H,19,21) |
InChI Key |
QYEAGDCUUIAVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




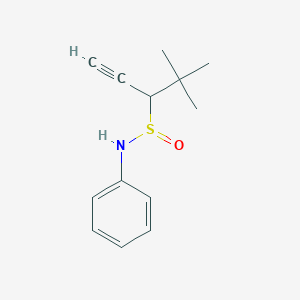
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
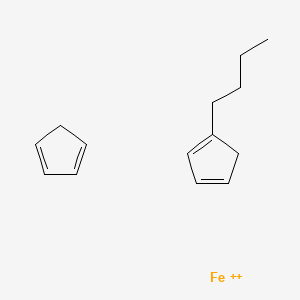
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
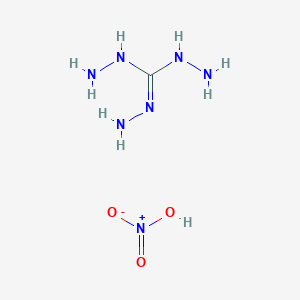
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

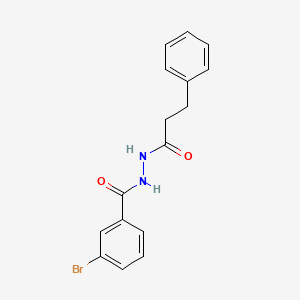
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
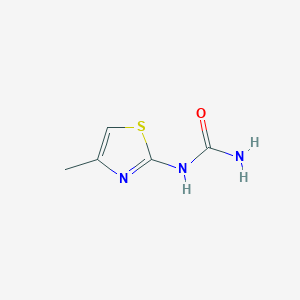

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
